molecular formula C9H15NO B177350 Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one CAS No. 111633-56-8

Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one

Cat. No.: B177350
CAS No.: 111633-56-8
M. Wt: 153.22 g/mol
InChI Key: RNOHOXBYWCWFIQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one is a heterocyclic compound featuring a fused ring system that includes both pyrrole and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that combines a pyrrolo ring with an azepinone moiety. This unique configuration contributes to its pharmacological properties. The molecular formula is C8H13NC_8H_{13}N with a molecular weight of approximately 139.19 g/mol.

Biological Activities

1. Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that derivatives of this compound can effectively target pathways involved in tumor growth.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies using disk diffusion methods revealed that this compound derivatives possess bacteriostatic effects, making them potential candidates for developing new antibiotics .

3. Neurotropic Effects

Recent investigations have highlighted the neurotropic activity of this compound. It has been shown to exhibit anxiolytic and anticonvulsant effects in animal models. For example, compounds derived from this structure have been tested for their ability to enhance GABA receptor activity, which is crucial for regulating neuronal excitability .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of suitable precursors such as amino esters or ketones under specific conditions. The following methods are commonly employed:

Synthesis MethodDescription
Reductive Cyclization Involves the reduction of an amino keto ester to form the desired bicyclic structure.
Intramolecular Addition Utilizes unsaturated amino esters to facilitate ring closure through intramolecular nucleophilic attack.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on human leukemia cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain modifications to the compound's structure enhanced its antimicrobial potency, suggesting avenues for further drug development.

Properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-6-2-1-4-8-5-3-7-10(8)9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOHOXBYWCWFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560384
Record name Octahydro-5H-pyrrolo[1,2-a]azepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111633-56-8
Record name Octahydro-5H-pyrrolo[1,2-a]azepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one
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Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one
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Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one
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Reactant of Route 6
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